molecular formula C20H23F3N6O2 B6425264 N-{[4-(morpholin-4-yl)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]methyl}-3-(trifluoromethyl)benzamide CAS No. 2034543-50-3

N-{[4-(morpholin-4-yl)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]methyl}-3-(trifluoromethyl)benzamide

Cat. No. B6425264
CAS RN: 2034543-50-3
M. Wt: 436.4 g/mol
InChI Key: IVVXBUWJOZNPHC-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a morpholine ring, a pyrrolidine ring, a triazine ring, and a trifluoromethyl group. The morpholine and pyrrolidine rings are saturated heterocycles containing nitrogen, which are widely used in medicinal chemistry . The triazine ring is a six-membered aromatic ring containing three nitrogen atoms, which is often used in the synthesis of dyes, resins, and pharmaceuticals. The trifluoromethyl group is a common substituent in medicinal chemistry due to its ability to enhance the metabolic stability and lipophilicity of drug molecules.


Molecular Structure Analysis

The presence of multiple heterocyclic rings and a trifluoromethyl group in the compound suggests that it may have a complex three-dimensional structure. The stereochemistry of the molecule could be influenced by the sp3 hybridization of the carbon atoms in the morpholine and pyrrolidine rings .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the heterocyclic rings and the trifluoromethyl group. The nitrogen atoms in the rings could potentially act as nucleophiles in reactions with electrophiles .

Future Directions

The compound could potentially be explored for various applications in medicinal chemistry, given the presence of the morpholine and pyrrolidine rings, which are common in many biologically active compounds . Further studies could also investigate the influence of the triazine ring and the trifluoromethyl group on the compound’s biological activity.

properties

IUPAC Name

N-[(4-morpholin-4-yl-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl)methyl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23F3N6O2/c21-20(22,23)15-5-3-4-14(12-15)17(30)24-13-16-25-18(28-6-1-2-7-28)27-19(26-16)29-8-10-31-11-9-29/h3-5,12H,1-2,6-11,13H2,(H,24,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVVXBUWJOZNPHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC(=NC(=N2)CNC(=O)C3=CC(=CC=C3)C(F)(F)F)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23F3N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3-(trifluoromethyl)benzamide

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